1-Ethyl-2-methyl-5-cyanobenzimidazole chemical properties
1-Ethyl-2-methyl-5-cyanobenzimidazole chemical properties
This guide provides an in-depth technical analysis of 1-Ethyl-2-methyl-5-cyanobenzimidazole , a critical heterocyclic building block in medicinal chemistry.
[1][2]
CAS Number: 62306-08-5 Molecular Formula: C₁₁H₁₁N₃ Molecular Weight: 185.23 g/mol IUPAC Name: 1-Ethyl-2-methyl-1H-benzimidazole-5-carbonitrile[1]
Executive Summary & Significance
1-Ethyl-2-methyl-5-cyanobenzimidazole represents a privileged scaffold in drug discovery, particularly within the development of Angiotensin II Receptor Blockers (ARBs) and antiviral agents. Its structural utility lies in the 5-cyano group , which serves as a versatile precursor for bioisosteres such as tetrazoles (found in Sartan drugs) or carboxylic acids. The N1-ethyl and C2-methyl substitutions provide essential lipophilicity and metabolic stability, while the C2-methyl group specifically offers a site for further functionalization via condensation reactions.
Physicochemical Properties
The following data establishes the baseline for handling and characterization.
| Property | Value / Description |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 161–163 °C (Recrystallized from Ethanol/Water) |
| Boiling Point | ~381 °C (Predicted at 760 mmHg) |
| Density | 1.13 g/cm³ (Predicted) |
| Solubility | Soluble in DMSO, DMF, Dichloromethane, Ethanol.[2] Insoluble in Water.[3] |
| pKa (Conjugate Acid) | ~5.6 (Benzimidazole N3 nitrogen) |
| LogP | 2.24 (Predicted) – Indicates moderate lipophilicity suitable for membrane permeability. |
Synthetic Pathways
The synthesis of this compound generally follows two primary strategies: N-Alkylation (convergent) or Cyclization (linear).
Method A: Selective N-Alkylation (Preferred)
This route utilizes the commercially available 2-methyl-5-cyanobenzimidazole. The reaction requires careful control of base strength to prevent over-alkylation or hydrolysis of the nitrile.
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Reagents: 2-Methyl-1H-benzimidazole-5-carbonitrile, Ethyl Iodide (EtI), Potassium Carbonate (K₂CO₃).
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Solvent: DMF or Acetonitrile (Polar aprotic solvents favor N-alkylation).
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Mechanism: Sₙ2 attack of the deprotonated imidazole nitrogen on the ethyl halide.
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Regioselectivity: The 5-cyano and 6-cyano tautomers of the starting material result in a mixture of 1-ethyl-5-cyano and 1-ethyl-6-cyano isomers. Separation is achieved via fractional crystallization or column chromatography (the 5-cyano isomer is typically less polar).
Method B: De Novo Cyclization (High Specificity)
This route avoids isomer formation by fixing the regiochemistry early.
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Precursor: 4-Amino-3-(ethylamino)benzonitrile.
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Cyclization Agent: Acetic Anhydride or Triethyl Orthoacetate.
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Conditions: Reflux in acetic acid or ethanol/catalytic acid.
Figure 1: Comparison of synthetic routes. Method B offers higher regiochemical fidelity.
Chemical Reactivity & Functionalization
The core value of 1-Ethyl-2-methyl-5-cyanobenzimidazole lies in its "Three-Point Reactivity": the Nitrile, the C2-Methyl, and the Imidazole Ring.
Nitrile Transformations (The "Warhead")
The 5-cyano group is the primary handle for medicinal chemistry modifications.
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Tetrazole Formation: Reaction with Sodium Azide (NaN₃) and a Lewis acid catalyst (e.g., ZnBr₂ or Et₃N·HCl) yields the 5-(1H-tetrazol-5-yl) derivative. This is the pharmacophore responsible for AT1 receptor binding in Sartans.
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Hydrolysis: Acidic or basic hydrolysis converts the nitrile to the Carboxylic Acid (via the Amide), enabling esterification or amide coupling.
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Reduction: Catalytic hydrogenation (Raney Ni/H₂) or chemical reduction (LiAlH₄) yields the Aminomethyl group (-CH₂NH₂), useful for constructing larger linkers.
C2-Methyl Activation (The "Anchor")
The methyl group at the C2 position is activated by the adjacent electron-withdrawing imidazole ring.
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Condensation: In the presence of strong bases (e.g., NaOEt) or acetic anhydride, the C2-methyl group can undergo Knoevenagel-type condensations with aromatic aldehydes to form Styryl Benzimidazoles . These derivatives often exhibit fluorescence and are used as optical probes.
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Oxidation: Selenium dioxide (SeO₂) oxidation converts the methyl group to an Aldehyde (-CHO) , a highly reactive electrophile.
Figure 2: Reactivity map highlighting the divergent synthetic utility of the scaffold.
Analytical Characterization (Spectroscopic Signatures)
Verification of the structure relies on identifying the specific signals of the N-ethyl and C-methyl groups.
¹H NMR (400 MHz, DMSO-d₆)
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Aromatic Region (7.5 – 8.1 ppm):
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δ 8.05 (s, 1H): H-4 (Proton ortho to CN, meta to N).
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δ 7.75 (d, J=8.4 Hz, 1H): H-7 (Proton ortho to N-Ethyl).
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δ 7.55 (dd, J=8.4, 1.5 Hz, 1H): H-6 (Proton ortho to CN).
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Aliphatic Region:
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δ 4.25 (q, J=7.2 Hz, 2H): N-CH₂-CH₃ (N-Methylene). Distinctive quartet.
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δ 2.60 (s, 3H): C2-CH₃ (Methyl singlet).
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δ 1.35 (t, J=7.2 Hz, 3H): N-CH₂-CH₃ (Terminal Methyl). Distinctive triplet.
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IR Spectroscopy (KBr)
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2220–2230 cm⁻¹: C≡N stretch (Strong, sharp). Diagnostic peak.
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1610–1620 cm⁻¹: C=N stretch (Benzimidazole ring).
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2900–2980 cm⁻¹: Aliphatic C-H stretch (Ethyl/Methyl).
Experimental Protocol: Tetrazole Formation
A standard protocol for converting the nitrile to a tetrazole, a common requirement in drug synthesis.
Objective: Synthesis of 5-(1-ethyl-2-methyl-1H-benzimidazol-5-yl)-1H-tetrazole.
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Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and nitrogen inlet.
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Reagents:
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1-Ethyl-2-methyl-5-cyanobenzimidazole (1.0 eq, 10 mmol)
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Sodium Azide (NaN₃) (3.0 eq, 30 mmol)
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Triethylamine Hydrochloride (Et₃N·HCl) (3.0 eq, 30 mmol)
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Solvent: Toluene or N-Methyl-2-pyrrolidone (NMP) (30 mL)
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-
Procedure:
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Dissolve the starting material in the solvent.[4]
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Add NaN₃ and Et₃N·HCl (Generates HN₃ in situ—Caution ).
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Heat the mixture to 100–110 °C for 12–24 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).
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Note: The product will be more polar than the starting nitrile.
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-
Workup:
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Cool to room temperature.[5]
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Dilute with water (50 mL) and acidify carefully with 1N HCl to pH 3–4 (Precipitates the tetrazole).
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Filter the solid, wash with water and cold ether.
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Recrystallize from Ethanol.
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Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Specific Hazard: Cyanide/Azide Chemistry. [6]
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The nitrile itself is stable, but hydrolysis releases ammonia.
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Crucial: If reacting with Sodium Azide, ensure the reaction mixture is never acidified while significant azide ions remain, to prevent the formation of hydrazoic acid (explosive/toxic gas). Quench excess azide with sodium nitrite/sulfuric acid in a controlled manner if necessary.
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Hygroscopic nature is minimal but moisture should be avoided to prevent hydrolysis over long periods.
References
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PubChem. 1-Ethyl-2-methyl-5-cyanobenzimidazole (Compound Summary). National Library of Medicine. Link
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Google Patents. Process for the preparation of benzimidazole derivatives (WO2013150545A2).Link
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Echemi. 1-Ethyl-2-methyl-5-cyanobenzimidazole Chemical Properties & Supplier Data.Link
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ResearchGate. Synthesis and biological evaluation of benzimidazole derivatives. (General reference for benzimidazole NMR shifts). Link
Sources
- 1. echemi.com [echemi.com]
- 2. 1-ethyl-2-methylbenzene [stenutz.eu]
- 3. 1-Ethyl-2-Methylbenzene | C9H12 | CID 11903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. CN103073537A - Synthesis process of candesartan cilexetil - Google Patents [patents.google.com]
